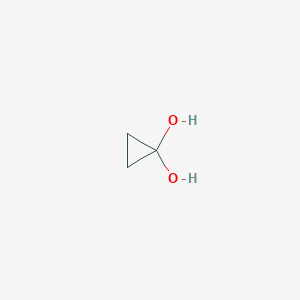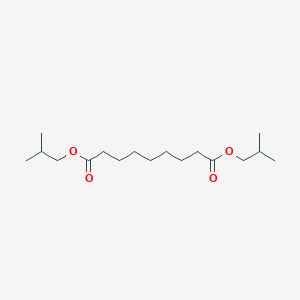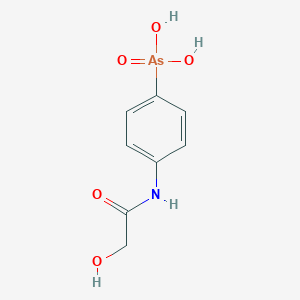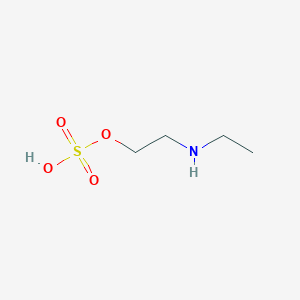
Ethyl (pentafluorophenoxy)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl (pentafluorophenoxy)acetate and related compounds involves several innovative techniques. For instance, ethyl acetate has been perfluorinated by direct fluorination in the presence of cesium fluoride, leading to pentafluoroethyl trifluoroacetate in excellent yield, demonstrating the feasibility of synthesizing fluorinated compounds through direct fluorination methods (Arimura et al., 1993).
Molecular Structure Analysis
Investigations into the molecular structure of ethyl acetate derivatives, including Ethyl (pentafluorophenoxy)acetate, reveal significant insights. For example, X-ray crystallography has been used to determine the crystal structure of ethyl acetate, highlighting its planar nature and providing a detailed understanding of its geometric configuration (Boese et al., 2013). This structural information is crucial for understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
Ethyl (pentafluorophenoxy)acetate's chemical reactions are characterized by its interaction with various reagents and conditions. The compound's reactivity has been explored through various studies, such as the measurement of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates, revealing the deactivating effect of the pentafluorophenyl group and providing insights into its unique reactivity profile (Taylor, 1971).
Physical Properties Analysis
The physical properties of Ethyl (pentafluorophenoxy)acetate, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. Gas electron diffraction studies have contributed to understanding the molecular conformation and structural parameters of ethyl acetate, which can be related to Ethyl (pentafluorophenoxy)acetate due to structural similarities (Sugino et al., 1991).
Chemical Properties Analysis
Ethyl (pentafluorophenoxy)acetate exhibits a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and various chemical transformations. The compound's reactivity can be partly understood through studies on similar compounds, such as the reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes, shedding light on potential copolymerizations and other reactions relevant to Ethyl (pentafluorophenoxy)acetate (Williams et al., 2005).
Aplicaciones Científicas De Investigación
Ethyl acetate has been used in the extraction and purification processes in studies on natural products. For instance, it was employed in the isolation of phenolic compounds from walnut kernels, demonstrating significant antioxidant activities (Zijia Zhang et al., 2009).
In microbiology, ethyl acetate has been explored for its potential in microbial production. A review discussed the perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases and metabolic engineering in yeasts for in vivo production (Shangjie Zhang et al., 2020).
The compound has also been utilized in chemical engineering, such as in the reactive distillation process for ethyl acetate synthesis. A study investigated the feasibility and optimized the process parameters for efficient production (E. Kenig et al., 2001).
In pharmaceutical and biomedical applications, ethyl acetate has been used as a solvent. For example, a study reported its use as a green solvent for the synthesis of poly(2-ethyl-2-oxazoline), a polymer with high water-solubility and biomedical relevance (Maarten Vergaelen et al., 2020).
Ethyl acetate's role in environmental science is highlighted in its use for the identification of pollutants in water samples. A study used ethyl acetate extracts for the gas chromatographic-mass spectrometric identification of phenols and aromatic acids in river waters (G. Matsumoto et al., 1977).
Safety And Hazards
Ethyl (pentafluorophenoxy)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organ is the Central nervous system (CNS) .
Direcciones Futuras
The synthesis and polymerization of two new vinyl monomers, pentafluorophenyl vinyl ether and 1,2-difluorovinyl pentafluorophenyl ether, are also presented . The pyrolysis of these polymers, along with that of model compounds, would yield information regarding the relative ease with which hydrogen fluoride or pentafluorophenol (probable breakdown products) are removed from various positions in the polymer chain as the possible first step leading to degradation .
Propiedades
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNQDDCDHKEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403849 | |
| Record name | ethyl (pentafluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (pentafluorophenoxy)acetate | |
CAS RN |
14742-37-1 | |
| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (pentafluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



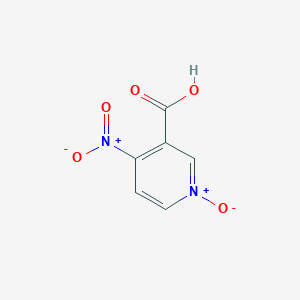
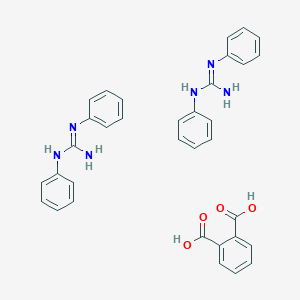
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

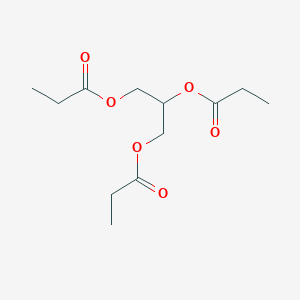
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
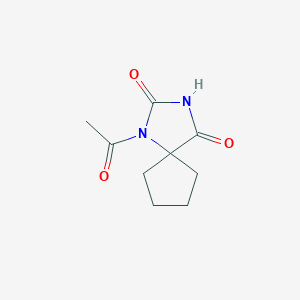
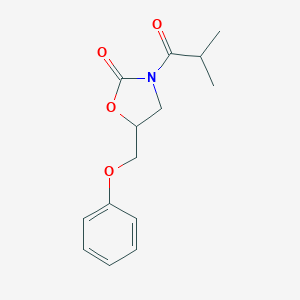
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
